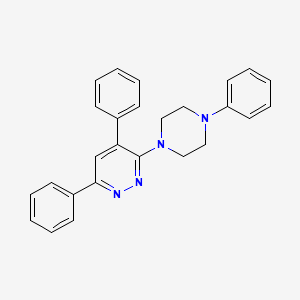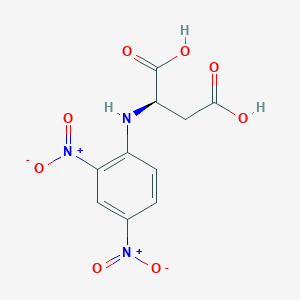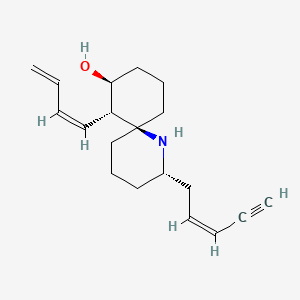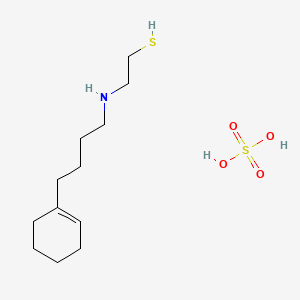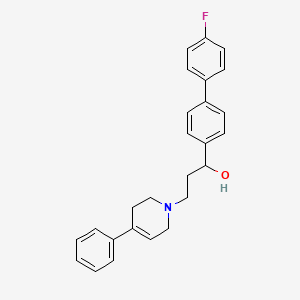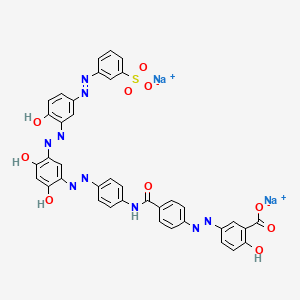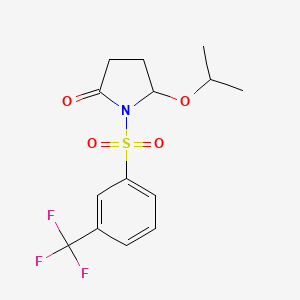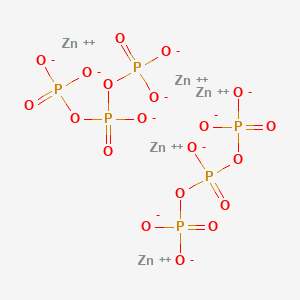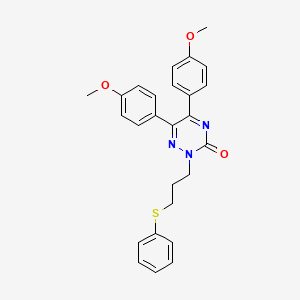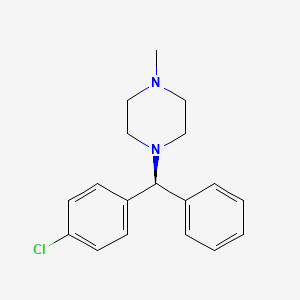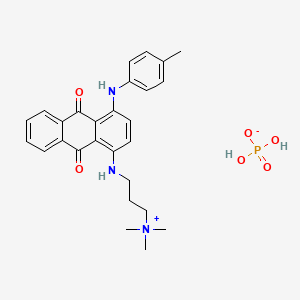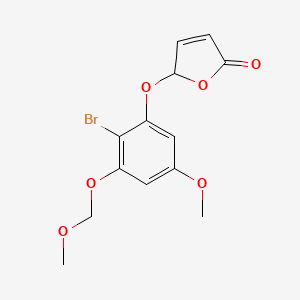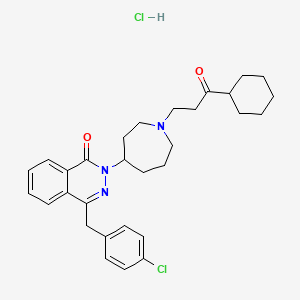
0Aka1qwt6Q
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-Bromo-2-hydroxy-5-methoxybenzeneethanol (also known by its identifier 0Aka1qwt6Q) is a chemical substance with the molecular formula C9H11BrO3 . It is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a benzene ring, along with an ethanol side chain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 4-Bromo-2-hydroxy-5-methoxybenzeneethanol involves the reaction of 2-Bromo-5-hydroxy-4-methoxybenzenemethanol with thionyl chloride in dry chloroform at 0°C. The mixture is then stirred at ambient temperature for 3 hours. The solvent is removed in vacuo, and the residue is dissolved in ether and washed with water, saturated sodium bicarbonate, and brine. The product is then dried over sodium sulfate, filtered, and concentrated in vacuo to yield colorless crystals .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-hydroxy-5-methoxybenzeneethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: 4-Bromo-2-hydroxy-5-methoxybenzaldehyde.
Reduction: 4-Bromo-2-hydroxy-5-methoxybenzene.
Substitution: 4-Methoxy-2-hydroxy-5-methoxybenzene derivatives.
Applications De Recherche Scientifique
4-Bromo-2-hydroxy-5-methoxybenzeneethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-hydroxy-5-methoxybenzeneethanol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an ethanol side chain.
4-Bromo-2-hydroxy-5-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an ethanol side chain.
Uniqueness
4-Bromo-2-hydroxy-5-methoxybenzeneethanol is unique due to the presence of both a hydroxyl group and a methoxy group on the benzene ring, along with an ethanol side chain. This combination of functional groups allows for diverse chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
359844-37-4 |
|---|---|
Formule moléculaire |
C9H11BrO3 |
Poids moléculaire |
247.09 g/mol |
Nom IUPAC |
5-bromo-2-(2-hydroxyethyl)-4-methoxyphenol |
InChI |
InChI=1S/C9H11BrO3/c1-13-9-4-6(2-3-11)8(12)5-7(9)10/h4-5,11-12H,2-3H2,1H3 |
Clé InChI |
CAZLJRDRMZMEES-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)CCO)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


